molecular formula C6H3BrCl2O B3204351 3-Bromo-2,5-dichlorophenol CAS No. 1034709-00-6

3-Bromo-2,5-dichlorophenol

Cat. No.: B3204351
CAS No.: 1034709-00-6
M. Wt: 241.89 g/mol
InChI Key: KLCVUAIAILGDAR-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2,5-dichlorophenol can be synthesized through the bromination and chlorination of phenol. One common method involves the bromination of 2,5-dichlorophenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like acetic acid at elevated temperatures to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound often involves the reaction of 1-bromo-2,5-dichlorobenzene with sodium hydroxide in a methanol medium, catalyzed by copper at elevated temperatures. This method yields high-purity this compound with good efficiency .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form quinones under specific conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated phenols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of less halogenated phenols or completely dehalogenated phenols.

Scientific Research Applications

3-Bromo-2,5-dichlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dichlorophenol involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

    2,5-Dichlorophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromo-4-chlorophenol: Has a different substitution pattern, leading to different chemical properties and reactivity.

    2,4,6-Trichlorophenol: Contains three chlorine atoms, making it more resistant to further halogenation.

Uniqueness: 3-Bromo-2,5-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-bromo-2,5-dichlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCVUAIAILGDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311072
Record name 3-Bromo-2,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034709-00-6
Record name 3-Bromo-2,5-dichlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034709-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Boron tribromide as a 1 M solution in dichloromethane (41 mL, 41 mmol) was added to 1-bromo-2,5-dichloro-3-methoxybenzene (10.5 g, 41 mmol) in dichloromethane (100 mL) at −78° C. under N2. The reaction mixture was allowed to warm to room temperature, and after 21 hours, the mixture was poured into 100 g of ice, diluted with 100 g of water, and the organic layer separated. The aqueous layer was extracted with dichloromethane (200 mL) and the combined organic extracts were dried (MgSO4), filtered and the solvent was evaporated under reduced pressure. 1H NMR (CDCl3) δ 7.20 (m, 1H), 7.00 (m, 1H), 5.70 (s, 1H).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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